molecular formula C16H13BrN2O3 B5163382 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B5163382
M. Wt: 361.19 g/mol
InChI Key: IBAQLGBKIFMZTK-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a tetrahydroquinoxaline derivative characterized by a bromophenoxy-acetyl substituent at the 4-position of the quinoxalin-2-one core. The bromophenoxy group likely enhances lipophilicity and influences binding interactions, as seen in structurally related compounds .

Properties

IUPAC Name

4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQLGBKIFMZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320259
Record name 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303794-47-0
Record name 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-bromophenoxyacetic acid with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:

Scientific Research Applications

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one with key analogs from the evidence, focusing on structural features, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight Key Features Applications/Notes
This compound 4-Bromophenoxy acetyl Not explicitly provided Not provided Bromine enhances halogen bonding; acetyl group may improve metabolic stability Likely used in medicinal chemistry for target modulation (inferred from analogs)
4-(2-Methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one 2-Methylfuran-3-carbonyl C₁₄H₁₂N₂O₃ 256.0848 Furan ring introduces π-stacking potential; lower MW improves bioavailability Building block for heterocyclic synthesis; stored at +4°C
1-{2-[(3,4-Difluorophenyl)sulfanyl]acetyl}piperidin-4-one 3,4-Difluorophenyl sulfanyl acetyl + piperidin-4-one C₁₃H₁₃F₂NO₂S Not calculated Fluorine atoms enhance electronegativity; sulfanyl group aids redox stability Potential enzyme inhibitor; typically stocked
4-[(2-Bromo-4-fluorophenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one 2-Bromo-4-fluorophenyl carbonyl C₁₅H₁₀BrFN₂O₂ 349.1545 Dual halogen (Br, F) increases steric bulk and binding selectivity Supplier-listed; possible lead compound for halogen-dependent targets
K977-0018 Screening Compound 2-Chlorophenyl methanesulfonyl + 4-(4-fluorophenyl)piperazine-1-carbonyl C₂₈H₂₅ClFN₅O₄S 598.04 (calculated) Sulfonyl and piperazine groups enhance solubility and CNS penetration Screening compound for neurological targets; complex pharmacophore

Key Structural and Functional Insights:

  • Halogen Effects : Bromine in the target compound and its analogs (e.g., ) improves binding affinity via halogen bonds, while fluorine (e.g., ) enhances metabolic stability and electronegativity.
  • Backbone Modifications : The acetyl group in the target compound contrasts with sulfonyl () or furan-carbonyl () moieties in analogs, altering solubility and target engagement.
  • Molecular Weight Trends : Simpler analogs (e.g., 256.08 g/mol ) prioritize bioavailability, whereas bulkier derivatives (e.g., 598.04 g/mol ) target specific protein pockets.

Research Findings and Implications

  • Stability and Storage: Most tetrahydroquinoxalin-2-one derivatives require storage at +4°C (e.g., ), suggesting thermal sensitivity.
  • Pharmacological Potential: Fluorinated and brominated variants (, target compound) are prioritized for kinase or GPCR targets due to halogen bonding.
  • Synthetic Utility : Piperidin-4-one () and sulfonyl () derivatives highlight the scaffold’s adaptability in drug discovery.

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